molecular formula C9H9BrF3NO2S B11827858 N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide

Cat. No.: B11827858
M. Wt: 332.14 g/mol
InChI Key: JZHDCDSPBURCHF-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agriculture, and chemical industries. This compound is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide typically involves the reaction of 4-trifluoromethyl benzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.

Scientific Research Applications

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-4-trifluoromethyl benzenesulfonamide
  • N-(2-Iodoethyl)-4-trifluoromethyl benzenesulfonamide
  • N-(2-Bromoethyl)-4-methyl benzenesulfonamide

Uniqueness

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide is unique due to the presence of both bromoethyl and trifluoromethyl groups. The bromoethyl group provides a reactive site for nucleophilic substitution, while the trifluoromethyl group imparts stability and enhances biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BrF3NO2S

Molecular Weight

332.14 g/mol

IUPAC Name

N-(2-bromoethyl)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C9H9BrF3NO2S/c10-5-6-14-17(15,16)8-3-1-7(2-4-8)9(11,12)13/h1-4,14H,5-6H2

InChI Key

JZHDCDSPBURCHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCBr

Origin of Product

United States

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